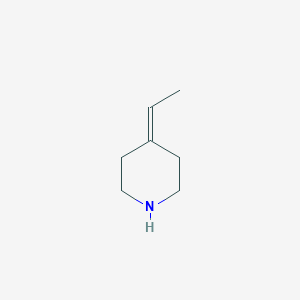

4-ethylidenepiperidine

Description

BenchChem offers high-quality 4-ethylidenepiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethylidenepiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441633 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-56-0 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-ethylidenepiperidine molecular weight and formula C7H13N

Technical Monograph: 4-Ethylidenepiperidine (

Executive Summary

4-Ethylidenepiperidine is a specialized heterocyclic intermediate defined by the molecular formula

This guide details the physicochemical properties, validated synthesis protocols via the Wittig reaction, analytical characterization, and the downstream pharmaceutical utility of this compound.[1]

Chemical Profile & Properties[1][2][3]

| Property | Data |

| IUPAC Name | 4-Ethylidenepiperidine |

| Molecular Formula | |

| Molecular Weight | 111.19 g/mol |

| Physical State | Colorless to pale yellow liquid (Free Base) |

| Solubility | Soluble in DCM, Methanol, Ethanol; slightly soluble in water |

| pKa | ~9.8 (Estimated for secondary amine) |

| Boiling Point | ~160–165°C (at 760 mmHg) |

| Key Functional Groups | Secondary Amine ( |

Synthetic Pathways & Protocols

The industrial and laboratory-scale preparation of 4-ethylidenepiperidine predominantly utilizes the Wittig Olefination of 4-piperidone derivatives. This route ensures regioselective formation of the exocyclic double bond.

Validated Synthesis Protocol (Wittig Approach)

Objective: Synthesis of N-Boc-4-ethylidenepiperidine (stable precursor) followed by deprotection.

Reagents:

-

N-Boc-4-piperidone (1.0 eq)[1]

-

Ethyltriphenylphosphonium bromide (1.2 eq)[1]

-

Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

-

Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under nitrogen, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]

-

Deprotonation: Add KOtBu portion-wise.[1] The solution will turn deep orange/red, indicating the formation of the phosphorus ylide. Stir for 30–45 minutes at 0°C.

-

Addition: Dropwise add a solution of N-Boc-4-piperidone in THF. The color will fade as the betaine intermediate forms.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours to drive the decomposition of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide.

-

Workup: Quench with saturated

, extract with diethyl ether, and dry over -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the N-protected olefin.

-

Deprotection (Optional): Treat with TFA/DCM or HCl/Dioxane to liberate the free amine 4-ethylidenepiperidine .

Synthesis Workflow Diagram

Caption: Wittig olefination pathway converting 4-piperidone to 4-ethylidenepiperidine via ylide intermediate.[1]

Pharmaceutical Applications

4-Ethylidenepiperidine is the "anchor" moiety for a specific class of antihistamines. The rigid double bond prevents free rotation of the ethyl group, locking the molecule into a conformation that fits the hydrophobic pocket of GPCRs (H1 and 5-HT2A).

Key Drug Derivatives:

-

Cyproheptadine: Used for allergies and appetite stimulation.[1] The piperidine ring is fused to a tricyclic dibenzocycloheptene system.

-

Pizotifen: Structurally similar to Cyproheptadine, used for migraine prophylaxis.[1]

-

Azatadine: An antihistamine with anticholinergic properties.[1]

Drug Development Logic Tree

Caption: Pharmaceutical derivation of major antihistamines and antiserotonergics from the 4-ethylidenepiperidine scaffold.

Analytical Characterization

To validate the synthesis of 4-ethylidenepiperidine, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected

| Position | Shift ( | Multiplicity | Integration | Assignment |

| =CH-CH3 | 5.25 – 5.40 | Quartet (q) | 1H | Olefinic proton (Characteristic) |

| N-CH2 | 2.80 – 3.00 | Triplet/Multiplet | 4H | Protons |

| Allylic CH2 | 2.20 – 2.40 | Multiplet | 4H | Protons |

| =CH-CH3 | 1.55 – 1.65 | Doublet (d) | 3H | Methyl group of ethylidene |

| NH | 1.80 – 2.00 | Broad Singlet | 1H | Amine proton (varies w/ conc.) |

Interpretation:

-

The quartet at ~5.3 ppm is the diagnostic signal confirming the successful formation of the trisubstituted double bond.

-

The coupling between the olefinic proton and the methyl doublet (~1.6 ppm) confirms the ethylidene structure rather than a vinyl or allyl isomer.

Handling & Safety (E-E-A-T)

As a secondary amine and alkene, 4-ethylidenepiperidine requires specific safety protocols:

-

Volatility/Flammability: The free base is a liquid and likely flammable (Flash point < 60°C).[2] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or formation of N-oxides.

-

Corrosivity: Like most piperidines, it is an irritant to skin and mucous membranes.[1] Use FKM/Viton gloves.[1]

-

Storage: Hygroscopic. Store in a desiccator or sealed vial at 2–8°C.

-

Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

-

The Merck Index . Cyproheptadine: Monograph. Royal Society of Chemistry. Link

-

Organic Chemistry Portal . Wittig Reaction: Mechanism and Protocols. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperidine Derivatives. Link

- Journal of Medicinal Chemistry. Structure-Activity Relationships of Tricyclic Antihistamines.

-

Fisher Scientific . Safety Data Sheet: Piperidine Derivatives. Link

Sources

The Therapeutic Potential of 4-Ethylidenepiperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The 4-Ethylidenepiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[1] A particularly intriguing, yet underexplored, modification of this core is the 4-ethylidenepiperidine moiety. This structural motif introduces a planar, exocyclic double bond, which can significantly influence the molecule's shape, rigidity, and electronic properties. These alterations can, in turn, fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the therapeutic applications of 4-ethylidenepiperidine derivatives, with a primary focus on their development as Selective Estrogen Receptor Modulators (SERMs). We will delve into the causality behind their design, the experimental validation of their activity, and the technical protocols for their synthesis and evaluation.

Chapter 1: 4-Ethylidenepiperidine Derivatives as Selective Estrogen Receptor Modulators (SERMs)

The estrogen receptor (ER) is a key therapeutic target in the management of hormone-responsive breast cancer.[2] Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[3] The development of novel SERMs with improved efficacy and safety profiles is an ongoing endeavor in oncology drug discovery. Recently, a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which feature a 4-ethylidenepiperidine core, have emerged as promising tunable ER modulators.[3]

Rationale for the Design of 4-Ethylidenepiperidine-Based SERMs

The design of these SERMs is rooted in the hypothesis that the diphenylmethane skeleton can act as a surrogate for the steroidal backbone of endogenous estrogens like estradiol, allowing it to bind to the ligand-binding domain of estrogen receptors.[4] The central 4-ethylidenepiperidine scaffold serves as a constrained linker for the two phenolic groups, which are crucial for ER binding. The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring was explored to enhance the binding affinity for ERα, a key mediator in the proliferation of many breast cancers.[2][3] Furthermore, the incorporation of bulky groups, such as four methyl groups adjacent to the piperidine nitrogen, was investigated to further augment this binding affinity.[3]

Mechanism of Action: Modulation of Estrogen Receptor α Signaling

In estrogen receptor-positive breast cancer cells, such as the MCF-7 cell line, estradiol binding to ERα induces a conformational change in the receptor.[5] This leads to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, ultimately promoting the transcription of genes involved in cell proliferation.[5][6] The 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives act by competitively binding to the ERα ligand-binding pocket. Depending on the specific substitutions on the piperidine nitrogen, these compounds can either mimic the action of estradiol (agonism), leading to cell proliferation, or block its action (antagonism), inhibiting proliferation.

The following diagram illustrates the simplified signaling pathway of Estrogen Receptor α and the point of intervention for 4-ethylidenepiperidine-based SERMs.

Caption: Simplified Estrogen Receptor α Signaling Pathway.

Structure-Activity Relationship and In Vitro Efficacy

A study on a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives revealed key structure-activity relationships (SAR).[3] The introduction of hydrophobic substituents on the piperidine nitrogen generally enhanced ERα binding affinity. Notably, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative, designated as compound 3b , demonstrated high ERα binding affinity and significant proliferative activity in MCF-7 cells, indicating a strong agonistic effect.[3]

| Compound ID | N-Substituent | ERα Relative Binding Affinity (%) (Estradiol = 100%) | MCF-7 Cell Proliferation (at 10⁻⁸ M) (% of Estradiol) | Metabolic Stability (% remaining after 60 min in rat liver S9) |

| 3a | H | 1.2 | 25 | Not Reported |

| 3b | Acetyl | 11.2 | 85 | >99 |

| 3c | Benzoyl | 8.5 | 60 | Not Reported |

| Estradiol | N/A | 100 | 100 | Not Reported |

| 4-OH-Tamoxifen | N/A | 120 | <10 (Antagonist) | Not Reported |

| (Data synthesized from Ohta et al., 2016) |

The high metabolic stability of compound 3b in rat liver S9 fractions suggests a favorable pharmacokinetic profile, making it a promising candidate for further preclinical development.[3]

Chapter 2: Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of 4-ethylidenepiperidine derivatives as SERMs.

Synthesis of 4,4'-(Piperidin-4-ylidenemethylene)bisphenol Derivatives via McMurry Coupling

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, utilizing a low-valent titanium reagent.[7][8]

Workflow for McMurry Coupling Synthesis

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERα's role in DES-induced breast cancer cell proliferation [diethylstilbestrol.co.uk]

- 5. International Journal of Oncology [spandidos-publications.com]

- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note: Synthesis of Cyproheptadine via 4-Piperidylidene Intermediates

Executive Summary

Cyproheptadine (1-methyl-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine) is a first-generation antihistamine with distinct anticholinergic and antiserotonergic properties. Its structural core features a tricyclic dibenzocycloheptene ring connected to a piperidine ring via a rigid exocyclic double bond—often referred to in process chemistry as the 4-ethylidene or 4-ylidene bridge.

This guide details the synthesis of Cyproheptadine, focusing on the critical formation of this "4-ethylidenepiperidine" motif. While various routes exist, this protocol prioritizes the Grignard-mediated addition followed by acid-catalyzed dehydration , as it remains the most robust, scalable, and field-proven method for generating the high-purity alkene linkage required for pharmaceutical applications.

Strategic Retrosynthesis & Pathway Logic

The synthesis of Cyproheptadine is defined by the construction of the C5–C4' double bond connecting the tricyclic system and the heterocycle.

Mechanistic Logic

-

Nucleophilic Attack: The high electron density of the tricyclic ketone (Dibenzosuberone) makes it susceptible to nucleophilic attack by a Grignard reagent derived from 1-methyl-4-chloropiperidine.

-

Carbinol Formation: This yields a tertiary alcohol (Carbinol intermediate). This species is stable but sterically crowded.

-

Elimination (The "Ethylidene" Step): The final step is a thermodynamic elimination of water. The conjugation of the resulting double bond with the tricyclic aromatic rings provides the driving force for this reaction, locking the piperidine into the "ylidene" orientation.

Pathway Visualization

Figure 1: Retrosynthetic disconnection of Cyproheptadine showing the convergence of the tricyclic ketone and piperidine moieties.

Detailed Experimental Protocols

Phase 1: Preparation of the Grignard Reagent

Objective: Generate 1-methyl-4-piperidylmagnesium chloride. Criticality: This reagent is moisture-sensitive and unstable over long periods. It must be prepared fresh.

Reagents:

-

1-Methyl-4-chloropiperidine (free base): 1.0 eq

-

Magnesium turnings (freshly polished): 1.2 eq

-

Tetrahydrofuran (THF), anhydrous: 10-15 volumes

-

Iodine (crystal): Catalytic amount (initiator)

-

1,2-Dibromoethane: Catalytic amount (activator)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen (

) atmosphere, charge Mg turnings. Add a crystal of Iodine and 5% of the total THF. Heat gently until the iodine color fades (activation). -

Initiation: Add 1,2-dibromoethane (0.05 eq) to etch the Mg surface.

-

Addition: Dissolve 1-Methyl-4-chloropiperidine in the remaining THF. Add this solution dropwise to the refluxing Mg suspension.

-

Process Control: Maintain a steady reflux rate driven by the exotherm. Do not overheat.

-

-

Completion: After addition, reflux for 1–2 hours. The solution should turn dark grey/black.

-

Validation: Titrate a small aliquot against salicylaldehyde phenylhydrazone to determine Molarity (>0.8 M preferred).

-

Phase 2: Coupling Reaction (Carbinol Synthesis)

Objective: Synthesis of 1-methyl-4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)piperidine.

Reagents:

-

Dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one): 0.9 eq (relative to Grignard)

-

THF (anhydrous): Solvent

Protocol:

-

Cooling: Cool the Grignard solution from Phase 1 to 0–5°C using an ice/salt bath.

-

Addition: Dissolve Dibenzosuberone in THF (3 volumes). Add this solution dropwise to the Grignard reagent over 45 minutes.

-

Note: Exothermic reaction. Keep internal temperature <15°C to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

-

Monitoring: Check by TLC (Mobile phase: CHCl3/MeOH 9:1). Disappearance of ketone indicates completion.

-

-

Quench: Cool to 0°C. Quench slowly with saturated Ammonium Chloride (

) solution. -

Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over

and concentrate.-

Result: The Carbinol intermediate usually solidifies upon standing or trituration with hexane.

-

Phase 3: Dehydration (Formation of the 4-Ethylidene Bridge)

Objective: Conversion of the Carbinol to Cyproheptadine via acid-catalyzed elimination. This is the step that creates the "4-ethylidenepiperidine" structural motif.

Reagents:

-

Carbinol Intermediate: 1.0 eq

-

Glacial Acetic Acid: 5 volumes

-

Hydrochloric Acid (HCl), conc.: 2.0 eq[1]

-

Acetic Anhydride: 3.0 eq (Water scavenger/Catalyst)

Protocol:

-

Dissolution: Dissolve the Carbinol in Glacial Acetic Acid.

-

Acidification: Add HCl followed by Acetic Anhydride.

-

Reflux: Heat the mixture to reflux (approx. 110–120°C) for 6–12 hours.

-

Basification: Cool to RT. Pour onto crushed ice. Basify with 20% NaOH solution to pH 10–11.

-

Extraction: Extract the free base with Toluene or Dichloromethane.

-

Purification:

-

Crystallization:[3] The free base can be crystallized from ether/hexane.

-

Salt Formation: Dissolve in Ethanol and add conc. HCl to precipitate Cyproheptadine Hydrochloride Sesquihydrate (the pharmaceutical form).

-

Process Workflow Diagram

Figure 2: Step-by-step process flow from raw materials to purified API.

Quality Control & Data Specifications

The purity of the final "ethylidene" product is critical. Incomplete dehydration or double-bond isomerization are common failure modes.

| Parameter | Specification | Method |

| Appearance | White to slightly yellowish crystalline powder | Visual |

| Melting Point | 112.3 – 113.3 °C (Free Base) | USP <741> |

| Identification | IR, UV match standard | FTIR / UV-Vis |

| Assay | 98.5% – 101.0% | HPLC (C18 Column) |

| Impurity A | Dibenzosuberone < 0.1% | HPLC |

| Impurity B | Carbinol Intermediate < 0.5% | HPLC |

| Water Content | 7.0% – 9.0% (for HCl sesquihydrate) | Karl Fischer |

References

-

Merck & Co., Inc. (1961).[5] Derivatives of dibenzo [a, d] cyclohepta [1, 4] dienes and process for their preparation. US Patent 3,014,911.[3] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2913, Cyproheptadine. PubChem.[6] Link

-

Guangzhou Puxing Pharmaceutical Co Ltd. (2019). Preparation method of cyproheptadine hydrochloride. CN Patent 110407804A. Link

-

Loza, M. I., et al. (1993).[7] Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of Pharmaceutical Sciences, 82(11), 1090-1093.[7] Link

Sources

- 1. 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010054533A1 - Cyproheptadine hydrochloride cream and preparation method thereof - Google Patents [patents.google.com]

- 3. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium, chloro(1-methyl-4-piperidinyl)- | C6H12ClMgN | CID 10920776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Pizotifen from Piperidine Precursors

Executive Summary & Retrosynthetic Analysis

Pizotifen (4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine) is a tricyclic serotonin and histamine antagonist used for migraine prophylaxis.[1] The structural core of Pizotifen presents a specific synthetic challenge: the formation of a tetrasubstituted exocyclic double bond connecting a tricyclic ketone to a piperidine ring.

While the user prompt alludes to "4-ethylidenepiperidine precursors," it is critical to clarify the nomenclature. Pizotifen does not contain an ethyl group on the bridge; rather, it possesses a 4-piperidylidene moiety. The synthesis typically involves coupling a piperidine precursor to the tricyclic ketone, followed by dehydration to generate this "ethylidene-like" bridge.

This guide details two high-fidelity protocols:

-

The Classical Grignard Route: Utilization of 4-chloro-1-methylpiperidine (the "piperidine precursor") followed by acid-catalyzed dehydration.

-

The McMurry Coupling (Alternative): A titanium-mediated direct olefination using 1-methyl-4-piperidone.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, highlighting the critical bond formation between the C4 of the tricycle and the C4 of the piperidine.

Figure 1: Retrosynthetic breakdown of Pizotifen showing the convergent assembly of the tricyclic core and the heterocyclic side chain.

Critical Reagents & Safety Profile

Precursor Specifications

| Component | Chemical Name | Role | CAS Number | Purity Req. |

| Tricyclic Core | 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | Electrophile | 1622-55-5 | >98.0% (HPLC) |

| Piperidine Source | 4-chloro-1-methylpiperidine (HCl salt) | Nucleophile Precursor | 5570-77-4 | >97.0% |

| Catalyst | Iodine ( | Grignard Initiator | 7553-56-2 | ACS Reagent |

| Dehydrating Agent | Hydrochloric Acid / Acetic Acid | Elimination Catalyst | -- | Glacial/Conc.[2] |

Safety Warning

-

Grignard Reagents: Extremely moisture-sensitive. All glassware must be flame-dried and purged with Argon/Nitrogen.

-

Thiophene Derivatives: Potential sulfur odors and toxicity; use essentially adequate ventilation (fume hood).

-

Exotherm Control: The addition of the ketone to the Grignard reagent is highly exothermic.

Protocol A: The Grignard Addition & Dehydration (Standard Industrial Route)

This protocol relies on the generation of the 1-methylpiperidin-4-yl magnesium chloride species. This is the most robust method for introducing the piperidine ring.

Phase 1: Preparation of the Piperidyl Grignard Reagent

Rationale: Direct metallation of 4-chloropiperidine requires activation due to the steric bulk and electron-rich nitrogen.

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Flush with

. -

Activation: Add Magnesium turnings (2.4 eq) to the flask. Dry stir for 10 mins. Add a crystal of Iodine (

) and 10 mL of anhydrous THF. -

Initiation: Add 5% of the total volume of 4-chloro-1-methylpiperidine (dissolved in THF). Heat gently with a heat gun until the iodine color fades (initiation confirmed).

-

Addition: Dropwise add the remaining chloropiperidine solution (1.0 eq relative to ketone target) over 60 minutes. Maintain a gentle reflux (

). -

Maturation: After addition, reflux for 2 hours to ensure complete formation of the Grignard species. The solution should appear dark grey/turbid.

Phase 2: Coupling to the Tricyclic Ketone

-

Cooling: Cool the Grignard solution to

using an ice/salt bath. -

Ketone Addition: Dissolve the Tricyclic Ketone (1.0 eq) in anhydrous THF (5 vol). Add this solution dropwise to the Grignard reagent.

-

Critical Control Point: Do not allow the internal temperature to exceed

to prevent side reactions (enolization).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (

) should disappear. -

Quench: Cool to

. Slowly add saturated -

Extraction: Extract with Ethyl Acetate (

). Wash organics with Brine, dry over-

Intermediate: This yields the tertiary alcohol: 9,10-dihydro-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol .

-

Phase 3: Acid-Catalyzed Dehydration

Mechanism: The tertiary alcohol is dehydrated to form the double bond. Thermodynamic control favors the exocyclic double bond (Pizotifen) over the endocyclic (tetrahydropyridine) isomer due to the conjugation with the tricyclic aromatic system.

-

Solvation: Dissolve the crude alcohol intermediate in Glacial Acetic Acid (5 vol) and Conc. HCl (1 vol).

-

Reflux: Heat the mixture to reflux (

) for 1-2 hours.-

Process Analytical Technology (PAT): HPLC monitoring is essential here to detect the formation of the Pizotifen peak and the consumption of the alcohol.

-

-

Workup: Cool to RT. Basify with NaOH (20% aq) to pH 10.

-

Isolation: Extract with Chloroform or DCM.

-

Purification: Recrystallize from Isopropyl Alcohol (IPA) or convert to the Hydrogen Maleate salt (standard pharmaceutical form) for final purification.

Protocol B: McMurry Coupling (Titanium-Mediated)

Rationale: This route avoids the alcohol intermediate and directly couples the ketone to a piperidone. It is useful if the Grignard formation proves difficult due to reagent quality.

Reagents:

-

Tricyclic Ketone (1.0 eq)

-

1-Methyl-4-piperidone (1.2 eq)

- (Titanium Tetrachloride)

-

Zinc dust (activated)

Workflow:

-

Catalyst Prep: In a dry flask under Argon, suspend Zn dust (2.5 eq) in THF. Cool to

. Carefully add -

Reflux: Heat the Ti/Zn slurry to reflux for 2 hours to generate the low-valent Titanium species (

). -

Coupling: Dissolve both the Tricyclic Ketone and 1-Methyl-4-piperidone in THF. Add this mixture to the refluxing Titanium slurry over 2 hours.

-

Completion: Reflux for an additional 4-6 hours.

-

Quench: Cool and quench with 10%

solution. Filter off the Titanium salts (Celite). -

Result: This yields Pizotifen directly.

Process Logic & Pathway Visualization

The following diagram details the reaction flow, including the critical dehydration step where the "ethylidene" character is established.

Figure 2: Step-by-step reaction workflow for the Grignard-mediated synthesis of Pizotifen.

Quality Control: Isomerism & Impurities

Pizotifen possesses a double bond connecting the piperidine to the tricycle.[1] Because the tricyclic ring is asymmetric (one benzene ring, one thiophene ring), the product exists as Geometric Isomers (E and Z) .

-

Observation: In many pharmacopeias, Pizotifen is supplied as a mixture, or the specific biologically active isomer is enriched.

-

Separation: The isomers can be separated via High-Performance Liquid Chromatography (HPLC) or fractional crystallization of the maleate salts.

-

Impurity A: Endocyclic Double Bond Isomer. (1-methyl-1,2,3,6-tetrahydropyridine derivative).

Analytical Parameters (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

-

Detection: UV @ 230 nm.

References

- Sandoz Patents:Process for the production of tricyclic thieno-derivatives. (Basic patent describing the Grignard route to Pizotifen/BC-105).

-

J. Med. Chem: Stoll, A. et al. "Synthesis and Pharmacology of Pizotifen and Related Compounds." Journal of Medicinal Chemistry, 1970. (Foundational Structure-Activity Relationship).[1]

-

PrepChem: Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol. (Detailed experimental procedure for the alcohol intermediate). [Link]

-

ResearchGate: Facile Synthesis of 9,10-Dihydro-4H-Benzo [4,5] Cyclohepta [1,2-b] Thiophene-4-One. (Synthesis of the tricyclic ketone precursor). [Link]

Sources

Application Note: Scalable Manufacturing Process for 4-Ethylidenepiperidine

This Application Note is structured as a comprehensive technical guide for the large-scale manufacturing of 4-Ethylidenepiperidine , a critical pharmacophore used in the synthesis of antihistamines (e.g., Azatadine, Cyproheptadine analogs) and antifungal agents (e.g., Efinaconazole derivatives).

Executive Summary

4-Ethylidenepiperidine (CAS: 19789-66-3, as free base) is a structural motif characterized by an exocyclic double bond at the 4-position of the piperidine ring. Unlike its endocyclic isomer (4-ethyl-1,2,3,6-tetrahydropyridine), the ethylidene derivative requires specific synthetic control to prevent thermodynamic isomerization of the double bond into the ring.

This guide outlines a robust, scalable protocol for the synthesis of N-Boc-4-ethylidenepiperidine and its subsequent deprotection to 4-ethylidenepiperidine hydrochloride . The methodology prioritizes the Wittig Olefination route over Grignard-dehydration methods to guarantee regioselectivity (exocyclic vs. endocyclic) and high isomeric purity (>99.5%).

Chemical Pathway & Reaction Engineering

The Regioselectivity Challenge

The primary challenge in synthesizing 4-alkylidenepiperidines is controlling the position of the double bond.

-

Route A (Grignard + Dehydration): Addition of ethylmagnesium bromide to 4-piperidone yields the tertiary alcohol. Subsequent acid-catalyzed dehydration follows Zaitsev's rule, favoring the thermodynamically more stable endocyclic alkene (trisubstituted ring double bond). This route is unsuitable for high-purity ethylidene synthesis.

-

Route B (Wittig Olefination): The reaction of a phosphorus ylide with a ketone is kinetically controlled to form the exocyclic double bond. This is the industrial standard for ensuring the structural integrity of the ethylidene moiety.

Selected Synthetic Route

The process utilizes a "One-Pot" ylide formation and olefination sequence, followed by acid-mediated deprotection.

Step 1: Olefination

Step 2: Deprotection

Process Development & Optimization

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Base Selection | Potassium tert-butoxide (KOtBu) | Superior to n-BuLi for scale-up (safer handling, non-pyrophoric solid). Provides cleaner ylide generation at 0°C. |

| Solvent System | Tetrahydrofuran (THF) (Anhydrous) | Essential for ylide stability. Water content must be <0.05% to prevent quenching of the phosphonium salt. |

| Temperature | 0°C (Addition) | Low temperature prevents decomposition of the ylide; room temperature ensures complete conversion of the ketone. |

| Stoichiometry | 1.2 eq. Phosphonium Salt / 1.25 eq. Base | Slight excess ensures complete consumption of the expensive N-Boc-piperidone starting material. |

| Impurity Control | Triphenylphosphine Oxide (TPPO) | The major byproduct. Removed via precipitation in non-polar solvent (Heptane) and silica filtration or crystallization. |

Detailed Manufacturing Protocol

Phase 1: Synthesis of N-Boc-4-Ethylidenepiperidine

Reagents:

-

Ethyltriphenylphosphonium bromide (EtPPh3Br): 371.3 g (1.0 mol)

-

Potassium tert-butoxide (KOtBu): 140.2 g (1.25 mol)

-

N-Boc-4-piperidone: 166.0 g (0.83 mol)

-

Tetrahydrofuran (THF), Anhydrous: 2.5 L

-

Heptane: 1.5 L

Procedure:

-

Equipment Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and addition funnel. Purge with nitrogen for 15 minutes.

-

Ylide Formation: Charge THF (1.5 L) and Ethyltriphenylphosphonium bromide into the reactor. Cool the suspension to 0–5°C.

-

Base Addition: Add KOtBu portion-wise over 30 minutes, maintaining internal temperature <10°C. The mixture will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0°C for 1 hour.

-

Substrate Addition: Dissolve N-Boc-4-piperidone in THF (500 mL). Add this solution dropwise to the reactor over 45 minutes.

-

Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Target: <1% residual ketone.

-

-

Quench: Cool to 10°C. Slowly add Water (500 mL) to quench excess ylide.

-

Workup & TPPO Removal:

-

Concentrate the organic phase under reduced pressure to remove most THF.

-

Add Heptane (1.5 L) to the residue and stir vigorously for 1 hour. Triphenylphosphine oxide (TPPO) will precipitate as a thick solid.

-

Filter the solids through a pad of Celite or a sintered glass funnel. Wash the cake with Heptane (2 x 200 mL).

-

Combine filtrates and wash with Brine (500 mL). Dry over anhydrous

. -

Concentrate to yield crude oil.

-

-

Purification: High-vacuum distillation (bp ~90-95°C at 0.5 mmHg) is recommended for >99% purity, though the crude is often pure enough for deprotection.

Phase 2: Deprotection to 4-Ethylidenepiperidine HCl

Reagents:

-

Crude N-Boc-4-ethylidenepiperidine (from Phase 1)

-

HCl in Dioxane (4 M): 500 mL

-

Diethyl Ether or MTBE: 1.0 L

Procedure:

-

Dissolution: Dissolve the oily intermediate in Dioxane (200 mL) or use neat if viscosity allows. Cool to 0°C.

-

Acidification: Add 4 M HCl in Dioxane dropwise. Gas evolution (Isobutene) will be observed.

-

Reaction: Stir at room temperature for 3 hours. A white precipitate (Product HCl salt) will form.

-

Isolation: Dilute the slurry with Diethyl Ether or MTBE (1.0 L) to maximize precipitation. Stir for 30 minutes.

-

Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with Ether.[1][2]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Analytics

Specification Sheet

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H NMR (D2O) | Conforms to structure. Ethylidene methyl doublet at |

| Purity | HPLC (UV 210 nm) | > 99.0% |

| Isomeric Purity | GC-MS / NMR | No detectable endocyclic isomer (<0.1%) |

| Residual Solvent | GC-Headspace | THF < 720 ppm, Dioxane < 380 ppm |

Structural Validation (1H NMR)

Note: Due to the symmetry of the piperidine ring at C4, the ethylidene group does not exhibit E/Z isomerism relative to the ring.

- 5.35 ppm (1H, q): Vinylic proton (=CH-CH3).

- 1.60 ppm (3H, d): Methyl group of the ethylidene moiety.

-

3.0-3.5 ppm (4H, m): Piperidine ring protons (

Process Visualization

Caption: Workflow for the regioselective synthesis of 4-ethylidenepiperidine via Wittig olefination.

Safety & Environmental Considerations

-

Phosphonium Salts: Ethyltriphenylphosphonium bromide is an irritant. Use dust masks during weighing.

-

Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.

-

Waste Management: Triphenylphosphine oxide (TPPO) is a significant waste stream (approx. 2.8 kg per kg of product). It should be collected for incineration or specialized phosphorus recovery services.

-

Solvents: THF and Dioxane are peroxide formers. Test for peroxides before distillation.

References

- Preparation of 4-ethylidenepiperidine-1-carboxylate (Patent)

-

Synthesis of 4-Methylenepiperidine Hydrochloride (Analogous Process)

- Source: ResearchGate (Application of Wittig reaction for piperidine deriv

- Context: Validates the use of Wittig chemistry for exocyclic alkene synthesis in piperidines.

-

URL:[Link]

-

Wittig Reaction Mechanism and Industrial Application

- Nrf2 Regulators Patent (Use of 4-ethylidenepiperidine)

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of 4-Ethylidenepiperidine During Storage

Welcome to the technical support center for 4-ethylidenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of 4-ethylidenepiperidine during storage. As a compound containing a reactive exocyclic double bond, 4-ethylidenepiperidine is susceptible to polymerization, which can compromise sample integrity, impact experimental results, and lead to significant loss of valuable material. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your samples.

I. Understanding the Challenge: The Polymerization of 4-Ethylidenepiperidine

4-Ethylidenepiperidine, a vinyl monomer, is prone to polymerization primarily through free-radical and cationic mechanisms.[1][2] The carbon-carbon double bond in the ethylidene group is the reactive site.[1]

-

Free-Radical Polymerization: This process is typically initiated by trace impurities, oxygen, light, or heat.[3][4] An initiator molecule can decompose to form free radicals, which then attack the double bond of a 4-ethylidenepiperidine molecule, creating a new radical that propagates the polymer chain.[1][5]

-

Cationic Polymerization: Acidic impurities or catalysts can protonate the double bond, forming a carbocation.[6][7] This carbocation is then attacked by another monomer molecule, continuing the polymerization process.[8][9] Alkenes with electron-donating groups, like 4-ethylidenepiperidine, are particularly susceptible to this type of polymerization.[2][8]

The consequence of polymerization is the formation of oligomers and high molecular weight polymers, which can manifest as increased viscosity, solidification, or the appearance of insoluble matter in your sample.

Visualizing the Polymerization Pathways

The following diagrams illustrate the initiation steps of the two primary polymerization mechanisms.

Caption: Free-radical polymerization initiation and propagation.

Caption: Cationic polymerization initiation and propagation.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 4-ethylidenepiperidine.

Issue 1: Increased Viscosity or Solidification of the Sample

-

Probable Cause: This is a clear indication of advanced polymerization. The formation of long polymer chains increases the viscosity and can eventually lead to the complete solidification of the material.

-

Immediate Action:

-

Isolate the material: Do not use the polymerized sample in any experiment, as its purity is compromised.

-

Assess the extent: If only a portion of the sample is affected, it may be possible to salvage the remaining liquid, but this is not recommended due to the likely presence of soluble oligomers.

-

-

Preventative Measures:

Issue 2: Appearance of Haze, Precipitate, or Color Change

-

Probable Cause: The formation of insoluble oligomers or polymers can cause the sample to appear hazy or contain a precipitate.[13] A color change may indicate degradation or the presence of impurities that can act as polymerization initiators.

-

Immediate Action:

-

Do not use: The presence of foreign matter indicates that the sample is no longer pure.

-

Analytical Confirmation: If feasible, analyze a small aliquot of the supernatant using techniques like HPLC or mass spectrometry to identify potential oligomers and assess the purity of the remaining monomer.[14][15]

-

-

Preventative Measures:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen, which can promote free-radical polymerization.

-

High-Purity Starting Material: Ensure the 4-ethylidenepiperidine is of high purity. Trace acidic or metallic impurities can catalyze polymerization.[16]

-

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 4-ethylidenepiperidine?

For long-term stability, it is highly recommended to store 4-ethylidenepiperidine at 2-8°C in a tightly sealed container.[11] Storing at ambient temperatures can increase the rate of potential polymerization.[17][18]

Q2: What type of inhibitor should I use, and at what concentration?

Phenolic compounds and certain amines are commonly used as polymerization inhibitors for vinyl monomers.[] For 4-ethylidenepiperidine, a common and effective choice is 4-tert-butylcatechol (TBC) or hydroquinone. A typical concentration range is 50-200 ppm. It is crucial to ensure the inhibitor is evenly distributed throughout the bulk of the material.

| Inhibitor | Typical Concentration (ppm) | Mechanism of Action |

| 4-tert-Butylcatechol (TBC) | 50 - 200 | Free-radical scavenger |

| Hydroquinone | 100 - 500 | Free-radical scavenger, often requires oxygen to be effective |

| TEMPO | 50 - 150 | Stable free radical that traps propagating radicals[19] |

Q3: How do I properly add an inhibitor to a new batch of 4-ethylidenepiperidine?

It is critical to add the inhibitor as soon as possible after synthesis and purification. Here is a general protocol:

Protocol: Addition of a Polymerization Inhibitor

-

Preparation: Prepare a stock solution of the chosen inhibitor (e.g., TBC) in a compatible, volatile solvent (e.g., dichloromethane or the monomer itself if solubility allows).

-

Calculation: Calculate the volume of the inhibitor stock solution required to achieve the desired final concentration in the bulk 4-ethylidenepiperidine.

-

Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the calculated volume of the inhibitor stock solution to the 4-ethylidenepiperidine.

-

Mixing: Gently agitate or stir the mixture to ensure uniform distribution of the inhibitor. Avoid vigorous shaking that can introduce air.

-

Solvent Removal (if applicable): If a volatile solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to prevent thermal stress on the monomer.

-

Final Storage: Transfer the inhibited 4-ethylidenepiperidine to a clean, dry, amber glass bottle, purge the headspace with an inert gas, and seal tightly before storing at 2-8°C.[20][21]

Q4: Can I remove the inhibitor before my reaction?

Yes, the inhibitor can and often should be removed before use in a polymerization reaction or other sensitive synthetic steps. Common methods for inhibitor removal include:

-

Column Chromatography: Passing the monomer through a column of activated basic alumina is a highly effective method for removing phenolic inhibitors.

-

Washing with an Aqueous Base: Washing the monomer with a dilute aqueous sodium hydroxide solution can extract acidic phenolic inhibitors. This must be followed by a water wash to remove residual base and thorough drying of the monomer.

Q5: How can I check for the presence of oligomers in my sample?

Several analytical techniques can be employed to detect the presence of oligomers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals in the proton or carbon NMR spectrum can indicate the presence of polymeric species.

-

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to identify the mass of oligomeric species.[22][23]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These are powerful techniques for separating molecules based on their size in solution and can provide information about the molecular weight distribution of any polymers or oligomers present.

By understanding the mechanisms of polymerization and implementing these preventative and troubleshooting measures, you can ensure the long-term stability and integrity of your 4-ethylidenepiperidine samples, leading to more reliable and reproducible experimental outcomes.

IV. References

-

BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

-

Jubilant Ingrevia Limited. Piperidine Safety Data Sheet.

-

AmericanBio. (2015, February 23). PIPERIDINE.

-

EvitaChem. Buy 4-Ethylidenepiperidine hydrochloride (EVT-13569131).

-

Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET.

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

-

BOC Sciences. Polymerization Inhibitors - Polymer.

-

Polymer Science Learning Center. Free Radical Vinyl Polymerization.

-

PubMed. Capillary electrophoresis fingerprinting, quantification and mass-identification of various 9-aminopyrene-1,4,6-trisulfonate-derivatized oligomers derived from plant polysaccharides.

-

PubMed. Impurities in drugs II: meperidine and its formulations.

-

Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes.

-

ResearchGate. Ethylene Polymerization and Copolymerization Reactions with a Catalyst Based on the Ti(IV) Complex with a Diolate Ligand | Request PDF.

-

PubMed. Synthesis and purification of amyloidogenic peptides.

-

PubMed. (2025, November 8). Analytical Advances for Detecting Illicit Dyes in Foods: Spectroscopy, Chromatography, Mass Spectrometry, and Emerging Sensing Techniques.

-

PubMed. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

-

ResearchGate. Inhibition performance for different inhibitors on the thermal polymerization of styrene.

-

Wikipedia. Cationic polymerization.

-

ResearchGate. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review.

-

PubMed. Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags.

-

PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.

-

YouTube. (2018, February 8). Radical Polymerization of Ethene.

-

PubMed. (2013, December 1). Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker.

-

YouTube. (2020, April 10). cationic addition polymers.

-

ResearchGate. (2025, March 4). (PDF) Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.

-

ResearchGate. (2025, August 6). (PDF) Free radical polymerization of vinyl monomers.

-

UT Austin Chemistry & Biochemistry Research Web Sites. A. Polymerization: Cationic Polymerization.

-

NIH. Dissecting Hidden Liraglutide Oligomerization Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.

-

MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.

-

ACS Sustainable Chemistry & Engineering. (2016, September 27). Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides.

-

Khan Academy. Polymerization of alkenes with acid (video).

-

NIH. (2025, March 4). Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.

-

FREE RADICAL POLYMERIZATION.

-

ResearchGate. (2025, August 6). Cyclic Poly(thioglycolide) and Poly(d,l-thiolactide) by Zwitterionic Polymerization of Dithiolane-2,4-diones | Request PDF.

Sources

- 1. pslc.ws [pslc.ws]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. A [research.cm.utexas.edu]

- 9. Khan Academy [khanacademy.org]

- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Capillary electrophoresis fingerprinting, quantification and mass-identification of various 9-aminopyrene-1,4,6-trisulfonate-derivatized oligomers derived from plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical advances for detecting illicit dyes in foods: Spectroscopy, chromatography, mass spectrometry, and emerging sensing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. americanbio.com [americanbio.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. Dissecting Hidden Liraglutide Oligomerization Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 4-Ethylidenepiperidine via Wittig Olefination

Welcome to our dedicated technical support guide for the synthesis of 4-ethylidenepiperidine. This valuable structural motif is a cornerstone in the development of numerous pharmaceuticals, and its efficient synthesis is paramount for researchers in medicinal chemistry and drug development.[1][2] The Wittig reaction stands as a principal method for this transformation, offering a reliable route to convert an N-protected 4-piperidone into the desired exocyclic alkene.[3][4]

However, the path to a high-yielding olefination of 4-piperidones is often fraught with challenges, from incomplete reactions to arduous purification. This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will delve into the causality behind these experimental hurdles and provide field-proven insights to streamline your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-ethylidenepiperidine.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted N-protected 4-piperidone. What's going wrong?

This is the most frequent challenge and can stem from several factors, primarily related to the generation and reactivity of the phosphorus ylide.

Root Cause Analysis & Solutions:

-

Incomplete Ylide Formation: The first critical step is the deprotonation of the ethyltriphenylphosphonium salt.[5][6]

-

The Base: Non-stabilized ylides, like the one derived from ethyltriphenylphosphonium bromide, require a very strong base for complete deprotonation.[4][7] Ensure your base is fresh and potent. Potassium tert-butoxide (KOtBu) should be from a recently opened bottle stored under inert gas, and organolithium reagents like n-butyllithium (n-BuLi) must be titrated before use.

-

Anhydrous Conditions: Phosphorus ylides are strong bases and are readily protonated and decomposed by water.[4] All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) are essential. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

-

Ylide Instability: The ethyl-derived ylide is not particularly stable. In some cases, generating the ylide in situ in the presence of the ketone can improve yields. One successful modification involves adding the phosphonium salt in portions to a mixture of the ketone and the base.[8]

-

-

Steric Hindrance of the Ketone: While aldehydes are highly reactive in Wittig reactions, ketones, especially sterically encumbered ones, can be sluggish.[3] The N-protecting group on the piperidone (e.g., Boc, Cbz) contributes to this steric bulk. Increasing the reaction temperature after the addition of the ketone (e.g., refluxing in THF) or allowing for longer reaction times may be necessary to drive the reaction to completion.

-

Order of Addition: The standard procedure involves generating the ylide first by stirring the phosphonium salt with the base for a period (e.g., 1 hour at 0 °C to room temperature) before adding the ketone.[8] This ensures the ylide is pre-formed. However, for potentially unstable ylides, an inverse addition (adding the phosphonium salt to a mixture of the ketone and base) has proven effective.[8]

Q2: My reaction is messy, and I'm seeing several side products by TLC/LC-MS. How can I improve selectivity?

Side product formation often points to issues with the base, temperature, or the presence of reactive functional groups.

Root Cause Analysis & Solutions:

-

Aldol-Type Side Products: The enolizable nature of 4-piperidone can lead to self-condensation reactions, particularly with strong bases at elevated temperatures. To mitigate this, maintain a low temperature during ylide formation and the initial addition of the ketone.

-

Reduction to 4-Hydroxypiperidine: A common impurity in sodium hydride (NaH) is sodium borohydride (NaBH₄), which can reduce the ketone to the corresponding alcohol. If you observe a significant alcohol byproduct, consider using a different batch of NaH or an alternative base like KOtBu or n-BuLi.

-

Protecting Group Incompatibility: Ensure your chosen N-protecting group is stable to the strongly basic conditions of the Wittig reaction. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are generally robust and widely used for this purpose.[9]

Q3: The reaction seems to work, but I'm struggling to isolate the pure 4-ethylidenepiperidine. How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

The removal of TPPO is a classic challenge in Wittig chemistry due to its polarity, which is often similar to that of the product.

Solutions for TPPO Removal:

-

Crystallization: TPPO is often crystalline. After the initial workup, concentrating the crude product may cause the TPPO to precipitate. It can then be removed by filtration. Chilling the solution in a solvent like diethyl ether or a hexane/ether mixture can enhance precipitation.

-

Chromatography Optimization:

-

Use a less polar solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can often achieve good separation.

-

Adding a small percentage of a polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase can sometimes improve the separation from TPPO.

-

-

Chemical Conversion: If chromatographic separation is intractable, TPPO can be converted into a more easily separable derivative. For instance, reacting the crude mixture with MgCl₂ can form a complex with TPPO, which can then be removed by filtration.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Wittig reaction in this context?

A: The reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This forms a four-membered ring intermediate called an oxaphosphetane, which rapidly collapses to form the desired alkene (4-ethylidenepiperidine) and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[5][10]

Caption: The mechanism of the Wittig olefination.

Q: How does the choice of base impact the reaction?

A: The base's strength is critical for efficiently deprotonating the phosphonium salt to form the reactive ylide. The pKa of the protons on the carbon adjacent to the phosphorus in an alkyltriphenylphosphonium salt is typically in the range of 25-35, necessitating a very strong base.[4]

| Base | Formula | pKa of Conjugate Acid | Common Solvent | Key Considerations |

| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether | Very strong, requires titration. Reacts quickly at low temperatures. |

| Sodium Hydride | NaH | ~36 | THF, DMF | Heterogeneous reaction, can be slower. Ensure it is a fresh, dry powder. |

| Potassium tert-butoxide | KOtBu | ~19 | THF, t-BuOH | Strong, soluble base. Can be hygroscopic; use from a fresh container. |

| Sodium Amide | NaNH₂ | ~38 | THF, Liquid NH₃ | Very strong base, effective but can be less convenient to handle. |

Q: What are the primary safety concerns when performing this Wittig reaction?

A: The primary hazards are associated with the strong bases used.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere using proper syringe techniques. It is also corrosive and reacts violently with water.

-

Sodium Hydride (NaH): Flammable solid that reacts exothermically with water to produce flammable hydrogen gas. It should be handled in a fume hood away from water.

-

Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use fresh, tested solvents.

Q: Could I use a Horner-Wadsworth-Emmons (HWE) reaction as an alternative?

A: Yes, the HWE reaction is an excellent alternative, particularly for sterically hindered ketones where the standard Wittig might fail.[3] The HWE reaction uses a phosphonate ester instead of a phosphonium salt. Key advantages include:

-

Higher Reactivity: The carbanion generated from the phosphonate ester is generally more nucleophilic than a Wittig ylide.

-

Easier Purification: The phosphate byproduct is water-soluble, making the reaction workup and purification significantly simpler than removing TPPO.

Optimized Experimental Protocol: Synthesis of tert-Butyl 4-ethylidenepiperidine-1-carboxylate

This protocol is a robust starting point for your experiments.

Materials:

-

Ethyltriphenylphosphonium bromide (ETPB)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, titrated)

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[11]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Phosphonium Salt Suspension: To the flask, add ethyltriphenylphosphonium bromide (1.2 equivalents) and suspend it in anhydrous THF.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes. A deep red or orange color should develop, indicating ylide formation.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Ketone Addition: Re-cool the reaction mixture to 0 °C. Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

References

-

The Wittig Reaction | Mechanism, Application & Examples. Study.com. [Link]

-

Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). OrgoSolver. [Link]

-

Wittig Reaction Lab: Synthesis & Analysis. Studylib. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]

-

Wittig Reaction - Common Conditions. Organic-Chemistry.org. [Link]

-

Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. PubMed. [Link]

-

19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Toronto. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Problems with wittig reaction. Reddit. [Link]

-

Advances in Piperidone Synthesis Techniques. Scribd. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

-

Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. reddit.com [reddit.com]

- 9. scribd.com [scribd.com]

- 10. study.com [study.com]

- 11. caymanchem.com [caymanchem.com]

Technical Support Center: Stabilizing Exocyclic Double Bonds in Piperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine scaffolds featuring exocyclic double bonds. The unique reactivity of these moieties presents both synthetic opportunities and challenges. This guide is designed to provide in-depth, field-proven insights into minimizing common side reactions, ensuring the integrity of your target molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with exocyclic double bonds in piperidines?

A1: The primary side reactions involving exocyclic double bonds in piperidines are:

-

Isomerization: The migration of the exocyclic double bond to a more thermodynamically stable endocyclic position. This is one of the most frequently encountered issues.

-

Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond, which can lead to the formation of unwanted alcohols, ketones, or other oxygenated byproducts.

-

Electrophilic Addition: The double bond can react with electrophiles present in the reaction mixture, leading to a variety of addition products and loss of the desired alkene functionality.

-

Polymerization: Especially with vinylpiperidines, uncontrolled polymerization can occur, leading to low yields of the desired monomeric product.[1][2][3][4]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Unwanted Isomerization of the Exocyclic Double Bond to an Endocyclic Position

You observe the formation of a tetrahydropyridine derivative as a major byproduct, confirmed by NMR and MS analysis. This indicates that the exocyclic double bond has isomerized.

Causality: Isomerization is often catalyzed by the presence of acids or bases, which can facilitate a protonation-deprotonation equilibrium that favors the more thermodynamically stable endocyclic alkene.[5] The nitrogen atom in the piperidine ring can itself act as a base, and traces of acid or base in the reaction medium or on glassware can be sufficient to promote this side reaction.

Solutions:

-

Strict pH Control:

-

Acid-Catalyzed Isomerization: Avoid acidic conditions where possible. If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature. Consider using buffered solutions to maintain a neutral or slightly basic pH.

-

Base-Catalyzed Isomerization: If a base is necessary for another reaction step, choose a non-nucleophilic, sterically hindered base to minimize interaction with the exocyclic double bond. Proton sponges can be effective in scavenging stray protons without promoting isomerization.

-

-

N-Protection: The most effective strategy is often the protection of the piperidine nitrogen. This prevents the nitrogen from participating in acid-base chemistry that can catalyze isomerization.

-

Mechanism of N-Protection's Effect: By converting the basic nitrogen into a non-basic group (e.g., a carbamate or amide), you eliminate its ability to act as an internal base or to be protonated, which can initiate the isomerization cascade.

-

| N-Protecting Group | Key Advantages for Stability | Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Electron-withdrawing nature reduces the basicity of the nitrogen. Generally stable to a wide range of non-acidic reaction conditions. | Acidic conditions (e.g., TFA in DCM).[6] |

| Cbz (Carboxybenzyl) | Offers good stability and is compatible with many reaction conditions. | Hydrogenolysis (e.g., H₂, Pd/C). |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Stable to acidic conditions, allowing for orthogonal protection strategies. | Basic conditions (e.g., piperidine in DMF).[7] |

-

Reaction Temperature and Time:

-

Run reactions at the lowest possible temperature to disfavor the equilibrium towards the thermodynamic product.

-

Monitor the reaction closely and minimize the reaction time to reduce the opportunity for isomerization to occur.

-

Experimental Protocol: Minimizing Isomerization during a Wittig Reaction to form a 4-Methylenepiperidine

This protocol details the synthesis of a 4-methylenepiperidine from an N-Boc-4-piperidone, a common route where isomerization can be a concern if the Boc group is prematurely cleaved.[8][9]

-

Reagent Preparation:

-

Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.

-

Use anhydrous solvents. Toluene is a suitable solvent for this reaction.

-

Prepare a suspension of methyltriphenylphosphonium bromide in anhydrous toluene.

-

-

Ylide Formation:

-

Cool the suspension to 0-10 °C in an ice bath.

-

Under a nitrogen atmosphere, add a strong, non-nucleophilic base such as potassium tert-butoxide portion-wise. The use of a strong base is critical for efficient ylide formation, but its subsequent removal is key to preventing isomerization.

-

Stir the resulting bright yellow ylide solution for 1 hour at this temperature.

-

-

Wittig Reaction:

-

Dissolve the N-Boc-4-piperidone in anhydrous toluene.

-

Add the ketone solution dropwise to the ylide suspension at 0-10 °C.

-

Allow the reaction to stir for 1-2 hours at the same temperature, monitoring by TLC for the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water at low temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Crucially, avoid any acidic workup steps that could cleave the Boc group and expose the basic nitrogen.

-

Purify the product by flash chromatography on silica gel.

-

Problem 2: Formation of Oxidized Byproducts at the Allylic Position

Your reaction yields a mixture containing your desired product along with compounds corresponding to the addition of an oxygen atom at the carbon adjacent to the exocyclic double bond.

Causality: The allylic position is susceptible to oxidation, particularly in the presence of oxidizing agents, air (oxygen), or certain metal catalysts.[10][11] This can occur through radical or ionic mechanisms.

Solutions:

-

Inert Atmosphere:

-

Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Use degassed solvents to remove dissolved oxygen.

-

-

Choice of Reagents:

-

If an oxidation is required elsewhere in the molecule, choose a selective oxidant that is less likely to react with the allylic position.

-

Avoid catalysts known to promote allylic oxidation, such as those based on selenium, copper, or chromium, unless this transformation is desired.

-

-

Use of Antioxidants:

-

In some cases, the addition of a radical scavenger, such as BHT (butylated hydroxytoluene), can suppress unwanted radical-mediated allylic oxidation.

-

Experimental Protocol: A Generic Approach to Preventing Allylic Oxidation

-

Setup:

-

Assemble the reaction glassware and dry it thoroughly.

-

Degas the chosen solvent by bubbling a stream of nitrogen or argon through it for at least 30 minutes.

-

Place the starting material in the reaction flask and purge the flask with an inert gas.

-

-

Reaction:

-

Add the degassed solvent and any other reagents via syringe under a positive pressure of the inert gas.

-

Maintain a gentle flow of the inert gas over the reaction mixture throughout the experiment.

-

If the reaction is sensitive to light, which can sometimes initiate radical processes, wrap the flask in aluminum foil.

-

-

Work-up:

-

Upon completion, cool the reaction mixture before exposing it to air.

-

Proceed with the standard work-up and purification procedures.

-

Problem 3: Uncontrolled Polymerization of the Piperidine Derivative

During the synthesis or purification of a vinylpiperidine or a related derivative, you observe the formation of a significant amount of insoluble, high-molecular-weight material.

Causality: Vinyl groups are susceptible to radical, cationic, or anionic polymerization.[1] This can be initiated by heat, light, or trace impurities that can act as initiators.

Solutions:

-

Use of Inhibitors:

-

For storage and during reactions that do not consume the double bond, consider adding a small amount of a polymerization inhibitor, such as hydroquinone or BHT.

-

Be mindful that the inhibitor will need to be removed before subsequent reactions that do involve the double bond.

-

-

Temperature Control:

-

Perform reactions at low temperatures to minimize thermally initiated polymerization.

-

Distillation, if necessary, should be performed under reduced pressure to keep the temperature low and in the presence of an inhibitor.

-

-

Purification Strategy:

-

Avoid purification methods that involve high heat. Flash chromatography at room temperature is generally preferred over distillation for non-volatile compounds.

-

If distillation is unavoidable, ensure it is done quickly and at the lowest possible temperature.

-

Troubleshooting Table for Polymerization

| Symptom | Possible Cause | Suggested Action |

| Polymerization during storage | Absence or depletion of inhibitor | Store at low temperature in the dark and add a suitable inhibitor (e.g., 100-200 ppm hydroquinone). |

| Polymerization during a reaction | High reaction temperature or presence of radical initiators | Lower the reaction temperature; ensure reagents are free from peroxides; conduct the reaction under an inert atmosphere. |

| Polymerization during distillation | High pot temperature | Use vacuum distillation; add a polymerization inhibitor to the distillation flask. |

References

-

Troubleshooting Polymerizations. (2018). University of Waterloo. Retrieved from [Link]

-

Base-Promoted Cycloisomerization for the Synthesis of Indolizines and Related Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4 via Oxidation of Allylic Methylene Group in Compound 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC. Retrieved from [Link]

-

Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews. Retrieved from [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

-